Chlorhydrate de 3-(2-chlorophényl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

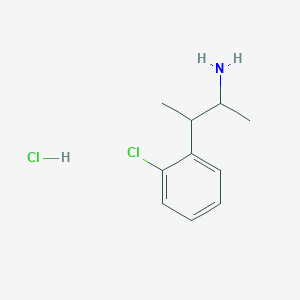

3-(2-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N. It is a derivative of phenylbutanamine, where the phenyl group is substituted with a chlorine atom at the second position. This compound is often used in scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 3-(2-Chlorophenyl)butan-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties. Researchers utilize this compound in the development of synthetic pathways for other pharmaceuticals or materials.

Biology

This compound is studied for its potential biological effects , particularly in relation to neurotransmitter systems. It is believed to interact with dopamine and serotonin receptors, which may influence neuronal activity. Such interactions are crucial for understanding its role in neurological research and potential treatments for disorders such as depression or anxiety .

Medicine

The therapeutic potential of 3-(2-Chlorophenyl)butan-2-amine hydrochloride is under investigation, particularly concerning its effects on neurological disorders. Preliminary studies suggest that it may exhibit antidepressant properties by modulating neurotransmitter levels in the brain . Additionally, its mechanism of action involves inhibiting the reuptake of certain neurotransmitters, which could lead to increased availability in synaptic clefts, thereby enhancing mood regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)butan-2-amine hydrochloride typically involves the reaction of 2-chlorobenzyl cyanide with 2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorophenyl)butan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenylbutanamines.

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Chlorophenyl)butan-2-amine hydrochloride

- 3-(4-Chlorophenyl)butan-2-amine hydrochloride

- 3-(2-Bromophenyl)butan-2-amine hydrochloride

Uniqueness

3-(2-Chlorophenyl)butan-2-amine hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Activité Biologique

3-(2-Chlorophenyl)butan-2-amine hydrochloride, often referred to in literature as a bioactive compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and implications in various medical fields.

Chemical Structure and Properties

The compound is characterized by a butanamine backbone with a chlorophenyl substituent. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 195.68 g/mol |

| Solubility | Soluble in water |

| Melting Point | 205 °C |

| pKa | 9.5 |

3-(2-Chlorophenyl)butan-2-amine hydrochloride exhibits various biological activities, including:

- Antidepressant Effects : Research indicates that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. This is significant in the context of breast cancer models where IC50 values indicate potent antiproliferative effects.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 breast cancer cells. The results showed an IC50 value of approximately 30 nM, indicating substantial growth inhibition compared to standard chemotherapy agents like doxorubicin .

- Neuropharmacological Studies : In animal models, administration of the compound led to observable changes in behavior consistent with antidepressant activity. This was assessed using the forced swim test, where treated animals displayed reduced immobility times .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 30 nM (MCF-7) | |

| Antidepressant | Reduced immobility | |

| Apoptosis Induction | Increased caspase activity |

Research Findings

Recent studies have highlighted the compound's potential as a dual-action agent with both antidepressant and anticancer properties. The structure-activity relationship (SAR) studies emphasize the importance of the chlorophenyl group in enhancing biological activity, particularly in receptor binding and cellular uptake .

Pharmacokinetics

The pharmacokinetic profile of 3-(2-Chlorophenyl)butan-2-amine hydrochloride suggests favorable absorption characteristics with a moderate half-life that supports its potential for therapeutic use. Further optimization is necessary to enhance its bioavailability and efficacy in clinical settings.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-7(8(2)12)9-5-3-4-6-10(9)11;/h3-8H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGIOTJWDSBQMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.